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molecular formula C10H10N2O4 B8797371 N-(2-acetyl-4-nitro-phenyl)-acetamide CAS No. 41019-20-9

N-(2-acetyl-4-nitro-phenyl)-acetamide

Cat. No. B8797371
M. Wt: 222.20 g/mol
InChI Key: XQUPARUIHRXRMW-UHFFFAOYSA-N
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Patent
US06342079B1

Procedure details

A mixture of 4 (85.56 g, 0.39 moles) and 6 N HCl (600 mL) was stirred for 2 h at 80° C. The suspension was filtered, washed with water, and air-dried to afford 1-(2-amino-5-nitro-phenyl)ethanone 5 (54.95 g, 79% yield). 1HNMR(400 MHz, DMSO-d6) δ2.61 (s, 3H), 6.86 (d, 1H, J=9.4 Hz), 8.07 (dd, 1H, J=2.6, 9.4 Hz), 8.61 (d, 1H, J=2.6), 8.08-8.61 (bs, 2H); MS m/z 180 (M+).
Name
Quantity
85.56 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH:13]C(=O)C)(=[O:3])[CH3:2]>Cl>[NH2:13][C:5]1[CH:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
85.56 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC(C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54.95 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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